
2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one is a chemical compound with the molecular formula C6H6ClN5O It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one typically involves the chlorination of 9-methyl-7,9-dihydro-purin-8-one followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the amination step may involve ammonia or an amine derivative under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the same steps as laboratory synthesis but on a larger scale, with additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis to form corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted purines, which can have different functional groups replacing the chlorine atom, or oxidized/reduced forms of the original compound .
Applications De Recherche Scientifique
2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studies related to nucleic acid analogs and enzyme inhibitors.
Mécanisme D'action
The mechanism of action of 2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one involves its interaction with nucleic acids and enzymes. It can act as an inhibitor of specific enzymes involved in DNA and RNA synthesis, thereby affecting cellular replication and transcription processes. The molecular targets include various polymerases and kinases, which are crucial for cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanine: 2-Amino-1,7-dihydro-6H-purin-6-one, a naturally occurring purine base found in DNA and RNA.
2-Amino-6-chloropurine: A similar compound with a chlorine atom at the 6-position but without the methyl group at the 9-position.
Uniqueness
2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one is unique due to the presence of both the chlorine and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for synthesizing derivatives with potential biological activity .
Propriétés
Formule moléculaire |
C6H6ClN5O |
|---|---|
Poids moléculaire |
199.60 g/mol |
Nom IUPAC |
2-amino-6-chloro-9-methyl-7H-purin-8-one |
InChI |
InChI=1S/C6H6ClN5O/c1-12-4-2(9-6(12)13)3(7)10-5(8)11-4/h1H3,(H,9,13)(H2,8,10,11) |
Clé InChI |
BSEZQQIKODHUQS-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=NC(=N2)N)Cl)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


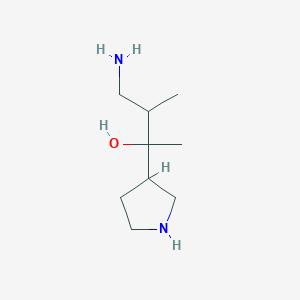

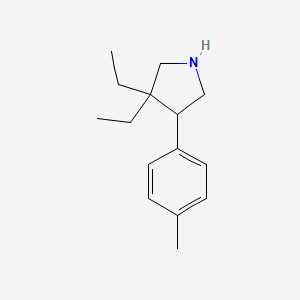
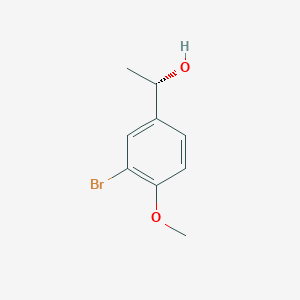
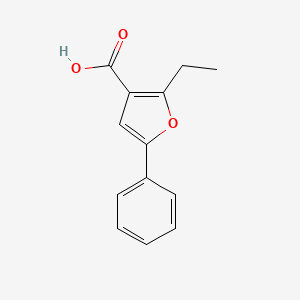


![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13201171.png)
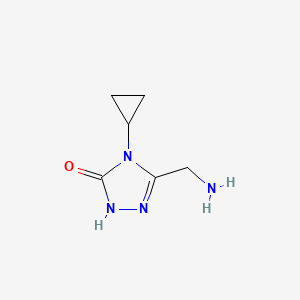
![2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13201178.png)


![1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13201189.png)

